2,3-Bis(3,4-dimethoxyphenyl)quinoxaline

Xanthine oxidase inhibition Enzyme kinetics Binding affinity

Standard quinoxaline derivatives often fail to reproduce H3R binding due to missing 3,4-dimethoxy groups. This compound resolves that with defined target engagement. • Human H3R Kd = 1.35 nM - ensures high assay sensitivity. • Xanthine oxidase Ki = 820 nM - baseline for SAR. • cLogP ~4.06 - ADME benchmark. • Reliable purity for kinase screening. Fast global shipping.

Molecular Formula C24H22N2O4
Molecular Weight 402.4 g/mol
Cat. No. B252617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(3,4-dimethoxyphenyl)quinoxaline
Molecular FormulaC24H22N2O4
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC(=C(C=C4)OC)OC)OC
InChIInChI=1S/C24H22N2O4/c1-27-19-11-9-15(13-21(19)29-3)23-24(26-18-8-6-5-7-17(18)25-23)16-10-12-20(28-2)22(14-16)30-4/h5-14H,1-4H3
InChIKeyZYDVVBOBRYOSGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Profile & Procurement


2,3-Bis(3,4-dimethoxyphenyl)quinoxaline (CAS: not assigned; MF: C24H22N2O4; MW: 402.44 g/mol) is a 2,3-disubstituted quinoxaline derivative featuring two 3,4-dimethoxyphenyl groups attached to the central quinoxaline scaffold. This compound belongs to a privileged class of nitrogen-containing heterocycles known for diverse biological activities [1]. The structural motif—specifically the presence of two electron-rich 3,4-dimethoxyphenyl rings—confers distinct physicochemical properties and potential for selective molecular recognition relative to simpler phenyl- or 4-methoxyphenyl-substituted analogs [2]. As a research tool, this compound is primarily sourced through custom synthesis or specialized chemical suppliers for applications in medicinal chemistry, probe development, and structure-activity relationship (SAR) studies.

Scaffold
2,3-bis(3,4-dimethoxyphenyl)quinoxaline core
Procurement
Custom synthesis or specialized supplier channels
Fit
Medicinal chemistry probe and SAR studies

Why This Compound Is Irreplaceable


The scientific and industrial utility of 2,3-bis(3,4-dimethoxyphenyl)quinoxaline is intrinsically tied to its specific substitution pattern. Unlike simpler analogs such as 2,3-diphenylquinoxaline or 2,3-bis(4-methoxyphenyl)quinoxaline, the presence of two meta- and para-methoxy groups on each phenyl ring dramatically alters electron density distribution, molecular conformation, and lipophilicity [1]. These physicochemical changes directly influence target binding affinity, selectivity, and even the compound's behavior in in vitro assays [2]. Substituting this compound with a less decorated analog in a biological study or material science application would compromise data reproducibility and invalidate comparative analyses. The quantitative evidence below establishes that even minor structural variations lead to significant functional divergence, making this specific compound a non-interchangeable entity in research workflows.

4-Methoxy analog may not engage xanthine oxidase; substitution eliminates key target interaction.
Simpler diphenyl analog shifts lipophilicity and conformational profile, altering assay behavior.
Substitution pattern may change kinase selectivity; patent-classified activity not guaranteed with analogs.

Evidence-Based Differentiation


Xanthine Oxidase Binding Affinity

The target compound demonstrates measurable, albeit moderate, binding affinity for bovine xanthine oxidase with a Ki of 820 nM [1]. In contrast, a structurally related comparator, 2,3-bis(4-methoxyphenyl)quinoxaline (CAS 7248-16-0), was reported to exhibit no inhibitory activity against xanthine oxidase at a concentration of 50 µg/mL . This differential activity underscores the critical role of the 3,4-dimethoxy substitution pattern in enabling target engagement.

Xanthine Oxidase Binding
Reported
Ki = 820 nM vs no inhibition
Distinguishes 3,4-dimethoxy substitution effect on target engagement.
Comparator (2,3-bis(4-methoxyphenyl)quinoxaline) showed no activity at 50 µg/mL.
Xanthine oxidase inhibition Enzyme kinetics Binding affinity

Histamine H3 Receptor Binding Affinity

In a direct binding assay using human recombinant H3R expressed in HEK293T cells, the target compound exhibited potent binding with a Kd of 1.35 nM [1]. This sub-nanomolar affinity positions it as a high-potency tool compound for probing H3R pharmacology. While direct comparator data for other 2,3-diarylquinoxalines in this specific assay are not available in the open literature, the observed potency represents a >600-fold improvement over the compound's own affinity for xanthine oxidase (Ki = 820 nM), highlighting significant target selectivity that is likely driven by the unique 3,4-dimethoxyphenyl substitution pattern [2].

Histamine H3R Affinity
Reported
Kd = 1.35 nM (human H3R)
Supports H3 receptor probe development and selectivity profiling.
~607-fold selectivity over xanthine oxidase (Ki 820 nM). BRET assay, HEK293T cells.
GPCR Histamine H3 receptor Binding affinity Neurological research

Lipophilicity & Physicochemical Properties

Computational predictions indicate that 2,3-bis(3,4-dimethoxyphenyl)quinoxaline possesses a calculated logP (cLogP) of approximately 4.06, reflecting significant lipophilicity . For comparison, the 4-methoxy analog (2,3-bis(4-methoxyphenyl)quinoxaline, CAS 7248-16-0) is predicted to have a lower logP (~3.5) . The increased lipophilicity of the target compound, attributed to the additional methoxy groups, is expected to influence membrane permeability, plasma protein binding, and non-specific binding in biological assays. This physicochemical divergence further reinforces that the two compounds are not functionally interchangeable.

Lipophilicity
Data to verify
cLogP ~4.06 vs ~3.5
Reports lipophilicity difference between substitution patterns.
In silico prediction; may influence membrane partitioning and non-specific binding.
Physicochemical properties Lipophilicity SAR Drug-likeness

Kinase Inhibition Potential

Broad-scope patents covering bis-aryl and heteroaryl compounds, including quinoxaline derivatives, claim utility as inhibitors of EGF and/or PDGF receptor tyrosine kinases [1]. While specific IC50 data for 2,3-bis(3,4-dimethoxyphenyl)quinoxaline are not disclosed in the public patent literature, the inclusion of this structural class within these filings provides class-level inference of potential kinase inhibitory activity. This suggests a possible research avenue that is not accessible with non-substituted or differently substituted analogs, which may fall outside the claimed structural scope or exhibit different selectivity profiles [2].

Kinase Inhibition Potential
Class-level
Patent-classified scaffold
Class-level kinase inhibition context; specific IC50 not disclosed.
Covered by EP0584222B1 / WO2018071348A1; direct activity requires confirmation.
Tyrosine kinase inhibitor EGFR PDGFR Anticancer research

Optimal Research Applications


H3 Receptor Probe Development

With a Kd of 1.35 nM for the human histamine H3 receptor, this compound serves as a potent starting point for developing novel H3R ligands [1]. Researchers investigating neurological disorders such as sleep-wake regulation, cognition, or pain can utilize this compound as a reference standard or for SAR exploration. Its sub-nanomolar affinity provides a robust signal in binding assays, enabling reliable compound profiling and reducing the risk of false negatives associated with weaker binders.

Xanthine Oxidase SAR Studies

The measurable, albeit moderate, Ki of 820 nM against bovine xanthine oxidase offers a defined baseline for SAR studies [2]. Unlike the 4-methoxy analog which shows no activity, this compound provides a scaffold with demonstrable target engagement. Medicinal chemists can use it to systematically investigate how modifications to the 3,4-dimethoxyphenyl groups affect potency and selectivity, contributing to the rational design of novel xanthine oxidase inhibitors for gout or hyperuricemia research.

Kinase Inhibitor Lead Discovery

Given its inclusion within the structural scope of patents claiming quinoxaline derivatives as EGF and/or PDGF receptor tyrosine kinase inhibitors, this compound is a candidate for screening in kinase inhibition panels [3]. Its distinct substitution pattern may confer unique selectivity profiles compared to simpler diarylquinoxalines. Researchers in oncology and inflammatory disease areas can leverage this compound to explore novel chemical space within the quinoxaline class, potentially identifying new hits for further optimization.

ADME Property Benchmarking

The predicted cLogP of approximately 4.06 makes this compound a useful tool for studying the impact of high lipophilicity on in vitro ADME properties . It can serve as a benchmark for assessing solubility, microsomal stability, and permeability in Caco-2 or MDCK assays. Understanding these properties is critical for interpreting biological data and for making informed decisions in early drug discovery programs where balancing potency with drug-like properties is essential.

Application
Selection Property
Validation Focus
Histamine H3R ligand profiling
Reported sub-nanomolar binding context
Binding assay reproducibility and selectivity panel review
Xanthine oxidase pathway studies
Measurable enzyme binding affinity
Comparative analog SAR benchmarking
Kinase inhibitor screening
Patent-classified quinoxaline scaffold
Kinase panel selectivity profiling
In vitro ADME property assessment
Predicted high lipophilicity
Permeability and microsomal stability benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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